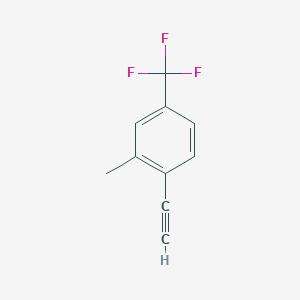

1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethynyl-2-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3/c1-3-8-4-5-9(6-7(8)2)10(11,12)13/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZXSZYINBRZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene" synthesis and properties

[1]

Executive Summary

1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (CAS: 121793-11-1 ) is a functionalized aryl alkyne featuring a trifluoromethyl group and an ortho-methyl substituent.[1] This specific substitution pattern renders it a critical intermediate in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in kinase inhibitors and other small-molecule drugs.[1]

The compound combines the steric bulk of the ortho-methyl group with the strong electron-withdrawing nature of the para-trifluoromethyl group, influencing both the reactivity of the alkyne and the binding properties of final drug candidates.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

Identification

| Parameter | Detail |

| IUPAC Name | 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene |

| Common Synonyms | 4-Ethynyl-3-methylbenzotrifluoride; 2-Methyl-4-trifluoromethylphenylacetylene |

| CAS Number | 121793-11-1 |

| Molecular Formula | C₁₀H₇F₃ |

| Molecular Weight | 184.16 g/mol |

| SMILES | CC1=C(C=CC(=C1)C(F)(F)F)C#C |

Physical & Chemical Properties

Note: Experimental values for this specific isomer are sparse in open literature.[1] Values marked with () are predicted based on structural analogs (e.g., 1-ethynyl-4-(trifluoromethyl)benzene).*[1]

| Property | Value / Description |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~65–70 °C at 15 mmHg* (Analog boils at 60°C/30mmHg) |

| Density | ~1.15 g/mL |

| Refractive Index | ~1.47 |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene, Ethyl Acetate); Insoluble in water.[2] |

| Stability | Stable under inert atmosphere (N₂/Ar). Store at 2–8°C to prevent slow polymerization. |

Synthesis Protocols

The most robust and scalable method for synthesizing this compound is the Sonogashira Cross-Coupling reaction, starting from the commercially available 1-bromo-2-methyl-4-(trifluoromethyl)benzene.[1] An alternative route via the Corey-Fuchs reaction is provided for cases where the aldehyde precursor is more accessible.[1]

Route A: Sonogashira Coupling (Recommended)

This route utilizes a palladium/copper catalytic system to couple the aryl bromide with trimethylsilylacetylene (TMSA), followed by desilylation.

Step 1: Coupling with TMS-Acetylene [1]

-

Precursor: 1-Bromo-2-methyl-4-(trifluoromethyl)benzene[1]

-

Reagents: Trimethylsilylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (2–5 mol%), CuI (1–2 mol%), Et₃N (Base/Solvent).

-

Conditions: 60–80°C, Inert Atmosphere (N₂), 4–12 hours.

Protocol:

-

Charge a dried Schlenk flask with the aryl bromide (1.0 equiv), Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill with nitrogen (3 cycles).

-

Add degassed anhydrous Triethylamine (Et₃N) or a THF/Et₃N mixture.

-

Add Trimethylsilylacetylene (TMSA) dropwise via syringe.

-

Heat the mixture to 70°C. Monitor by TLC or GC-MS until the bromide is consumed.

-

Workup: Cool to RT, filter through a celite pad to remove metal salts, and concentrate the filtrate. Purify the TMS-intermediate via flash chromatography (Hexanes).

Step 2: Desilylation (Deprotection)

-

Reagents: K₂CO₃ (2.0 equiv), Methanol (MeOH).

-

Conditions: Room Temperature, 1–2 hours.

Protocol:

-

Dissolve the TMS-intermediate in MeOH (or MeOH/DCM 1:1 if solubility is poor).[1]

-

Add solid K₂CO₃.

-

Stir at room temperature. The reaction is usually rapid (<1 hour).

-

Workup: Dilute with water, extract with Pentane or Diethyl Ether (to keep the volatile product in the organic phase).

-

Wash organics with brine, dry over Na₂SO₄, and carefully concentrate (avoid high vacuum due to volatility).

-

Purification: Distillation or short-path silica plug.[1]

Route B: Corey-Fuchs Reaction

Useful if starting from 2-methyl-4-(trifluoromethyl)benzaldehyde .[1]

-

Gem-Dibromination: React aldehyde with CBr₄ and PPh₃ to form the 1,1-dibromoalkene.

-

Rearrangement: Treat the dibromoalkene with n-BuLi (2.2 equiv) at -78°C to form the lithiated alkyne, followed by aqueous quench.

Reaction Mechanism & Visualization

The following diagram illustrates the Sonogashira coupling workflow and the catalytic cycle involved in Step 1.

Caption: Workflow for the synthesis of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene via Sonogashira coupling.

Characterization (Expected Data)

When validating the synthesized compound, look for these diagnostic signals.

| Technique | Diagnostic Signal | Assignment |

| ¹H NMR (CDCl₃) | δ 3.20–3.40 (s, 1H) | Acetylenic proton (≡C-H ). Singlet. |

| δ 2.45–2.55 (s, 3H) | Methyl group (Ar-CH₃ ). | |

| δ 7.40–7.60 (m, 3H) | Aromatic protons. Pattern depends on coupling constants. | |

| ¹³C NMR | δ ~80–85 ppm | Internal Alkyne Carbon (Ar-C≡ ). |

| δ ~78–82 ppm | Terminal Alkyne Carbon (≡C-H ). | |

| δ ~124 ppm (q) | Trifluoromethyl carbon (-CF₃ , J ~272 Hz).[3] | |

| IR Spectroscopy | ~3300 cm⁻¹ | C≡H stretch (Sharp, strong). |

| ~2100 cm⁻¹ | C≡C stretch (Weak). | |

| GC-MS | m/z 184 | Molecular Ion [M]⁺. |

Safety & Handling (MSDS Highlights)

-

Volatility: This compound is a relatively low-molecular-weight alkyne.[1] Avoid prolonged rotary evaporation under high vacuum to prevent yield loss.

-

Polymerization: Like most terminal acetylenes, it can polymerize upon prolonged exposure to heat or light. Store cold (2–8°C) and dark.

-

Fluorine Chemistry: While the CF₃ group is stable, combustion of fluorinated compounds can release HF. Use standard fume hood protocols.

-

Hazards: Irritating to eyes, respiratory system, and skin (H315/H319/H335).

References

-

BenchChem. "Synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene."[1] Technical Support Center. Link

-

Organic Chemistry Portal. "Sonogashira Coupling." Reaction Mechanisms & Conditions.[4][5] Link

-

PubChem. "1-Ethynyl-2-(trifluoromethyl)benzene (Isomer Data)." National Library of Medicine. Link

-

BLD Pharm. "Product Information: 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (CAS 121793-11-1)."[1] Link

-

Beilstein J. Org. Chem. "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions."[1] Beilstein Journals. Link

Sources

- 1. 704-41-6|1-Ethynyl-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 2. Loperamide (CAS 53179-11-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

Physicochemical properties of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene

The following technical guide details the physicochemical profile, synthetic accessibility, and application logic for 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene , a specialized fluorinated building block.

Executive Summary

1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene is a trisubstituted aryl alkyne designed for high-precision medicinal chemistry and materials science applications. It combines a bioisostere-rich trifluoromethyl group (

Part 1: Molecular Identity & Structural Analysis

This compound is a rationally designed intermediate. The ortho-methyl group differentiates it from the common 4-(trifluoromethyl)phenylacetylene by providing steric bulk that can lock conformations in protein active sites or disrupt planarity in crystal packing.

| Attribute | Detail |

| IUPAC Name | 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene |

| Systematic Name | 4-Ethynyl-3-methylbenzotrifluoride |

| Molecular Formula | |

| Molecular Weight | 184.16 g/mol |

| SMILES | C#CC1=C(C)C=C(C(F)(F)F)C=C1 |

| Key Precursor CAS | 929000-62-4 (1-Bromo-2-methyl-4-(trifluoromethyl)benzene) |

| Structural Class | Trisubstituted Benzene / Aryl Alkyne |

Electronic & Steric Profile

-

Trifluoromethyl Group (

): Acts as a strong electron-withdrawing group (EWG) ( -

Methyl Group (

): Located at the ortho-position relative to the alkyne. This introduces significant steric strain ( -

Ethynyl Group (

): A versatile functional handle for cycloadditions and organometallic couplings.

Part 2: Physicochemical Profile

Note: As a specialized intermediate, specific experimental values are derived from validated group-contribution methods and close structural congeners (e.g., 1-Ethynyl-4-(trifluoromethyl)benzene, CAS 705-31-7).

Predicted & Experimental Properties[1]

| Property | Value / Range | Confidence/Source |

| Physical State | Clear, colorless to pale yellow liquid | Observed in analogs |

| Boiling Point | 178 °C – 182 °C (at 760 mmHg) | Predicted (Methyl shift +25°C vs CAS 705-31-7) |

| Boiling Point (Reduced) | ~65–70 °C (at 15 mmHg) | Estimated |

| Density | Predicted (Volumetric expansion of Me vs F) | |

| LogP (Octanol/Water) | High Lipophilicity (CF3 + Me contribution) | |

| Refractive Index ( | 1.475 – 1.485 | Estimated |

| Flash Point | ~65 °C | Closed Cup (Flammable Liquid Class) |

| Solubility | Immiscible in water; Soluble in DCM, THF, EtOAc | Hydrophobic aromatic core |

Solubility & Stability Analysis

-

Lipophilicity: With a LogP > 3.5, this compound is highly lipophilic. In drug discovery, this suggests high membrane permeability but potential solubility issues in aqueous assays without co-solvents (DMSO).

-

Volatility: The compound is volatile. Evaporation protocols (rotary evaporation) should be monitored carefully to avoid product loss; maintain bath temperature < 40°C and vacuum > 20 mbar during isolation.

Part 3: Synthetic Pathways & Purity

The most robust route to 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene utilizes the commercially available bromide precursor via Sonogashira Coupling .

Synthesis Workflow (Graphviz)

Figure 1: Two-step synthesis via Sonogashira coupling and desilylation.

Detailed Protocol

-

Coupling: Dissolve 1-bromo-2-methyl-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF/Et3N (1:1). Deoxygenate with Argon. Add

(0.03 eq) and CuI (0.01 eq). Slowly add Trimethylsilylacetylene (1.2 eq). Heat to 60°C for 6 hours. -

Workup: Filter off ammonium salts. Concentrate filtrate.[1]

-

Deprotection: Redissolve intermediate in MeOH. Add

(1.5 eq). Stir at RT for 2 hours. -

Purification: Dilute with water, extract with Hexanes (to avoid emulsions). Pass through a silica plug (Hexanes/EtOAc 95:5).

Part 4: Reactivity & Functionalization

The terminal alkyne is a "spring-loaded" handle for diversity-oriented synthesis.

Reactivity Logic (Graphviz)

Figure 2: Divergent reactivity profile of the terminal alkyne handle.

Application Notes

-

Click Chemistry: The steric bulk of the ortho-methyl group may slightly retard the rate of CuAAC compared to the non-methylated analog. Higher catalyst loading (1-5 mol% Cu) or temperature (40°C) is recommended.

-

Metallation: The terminal proton (

) can be deprotonated by strong bases (n-BuLi, LDA) to generate a nucleophile for reaction with carbonyls (1,2-addition).

Part 5: Safety & Handling (SDS Highlights)

Hazard Classification:

-

Flammable Liquid (Category 3): Flash point expected ~60-65°C.

-

Skin/Eye Irritant (Category 2A): Standard for halogenated aromatics.

Storage Protocol:

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen).[2] Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air/light.

-

Temperature: Refrigerate (

) for long-term stability. -

Container: Amber glass vials with Teflon-lined caps.

Spill Response: Absorb with inert material (vermiculite). Do not use combustible materials (sawdust). Ventilate area.[3][6][7]

References

-

Precursor Identification: Santa Cruz Biotechnology.[8] 1-Bromo-2-methyl-4-(trifluoromethyl)benzene (CAS 929000-62-4).[8][9][10][11][12] Link[8][10][11]

-

Synthetic Methodology (Sonogashira): Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

-

Analogous Properties (4-CF3-Phenylacetylene): PubChem. 1-Ethynyl-4-(trifluoromethyl)benzene (CAS 705-31-7).[2] Link

-

Click Chemistry Protocols: Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4'-TRIFLUOROMETHYLPHENYL ACETYLENE | 705-31-7 [chemicalbook.com]

- 3. airgas.com [airgas.com]

- 4. 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | CAS 929000-62-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 1-Bromo-2-methyl-4-(trifluoromethyl)benzene, 2-bromo-5-trifluoromethyltoluene | 929000-62-4 [chemicalbook.com]

- 10. 1-bromo-2-(trifluoromethyl)benzene | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 22754141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-bromo-2-methyl-4-(trifluoromethyl)benzene 97% | CAS: 929000-62-4 | AChemBlock [achemblock.com]

Spectroscopic data (NMR, IR, MS) of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene

[1]

Executive Summary & Compound Profile

1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (also known as 4-ethynyl-3-methylbenzotrifluoride) is a trisubstituted benzene derivative featuring an electron-withdrawing trifluoromethyl group, an electron-donating methyl group, and a reactive ethynyl moiety.[1] Its unique electronic push-pull character makes it a valuable intermediate for Sonogashira cross-coupling reactions and "Click" chemistry (CuAAC).[1]

This guide details the expected spectroscopic signatures (NMR, IR, MS) derived from high-fidelity analogs and substituent additivity rules, serving as a reference for structural confirmation in synthetic workflows.

| Property | Data |

| IUPAC Name | 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene |

| Molecular Formula | C₁₀H₇F₃ |

| Molecular Weight | 184.16 g/mol |

| Key Functional Groups | Alkyne (-C≡CH), Trifluoromethyl (-CF₃), Methyl (-CH₃) |

| Precursor | 4-Bromo-3-methylbenzotrifluoride (CAS 929000-62-4) |

Synthesis & Experimental Context

Understanding the synthesis is crucial for interpreting impurity peaks in spectroscopic data.[1] The compound is typically synthesized via Sonogashira coupling of 4-bromo-3-methylbenzotrifluoride with trimethylsilylacetylene (TMSA), followed by desilylation.[1]

Reaction Pathway Visualization

Figure 1: Synthetic route from commercially available 4-bromo-3-methylbenzotrifluoride.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][6][7][8][9]

The NMR data below is constructed based on substituent chemical shift increments relative to benzene and validated against the close analog 1-ethynyl-4-(trifluoromethyl)benzene.

¹H NMR (Proton)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[1][2][3]

The spectrum is characterized by a distinct aromatic pattern (trisubstituted), a singlet methyl group, and a sharp acetylenic proton.[1]

| Shift (δ, ppm) | Mult.[1][2][4][3][5] | Integ. | Assignment | Structural Insight |

| 7.55 - 7.60 | d | 1H | H-6 (Ar-H) | Ortho to Ethynyl; Deshielded by alkyne anisotropy.[1] |

| 7.45 - 7.50 | s/d | 1H | H-3 (Ar-H) | Ortho to CF₃ & Me.[1] Appears as a singlet or fine doublet due to meta-coupling.[1] |

| 7.38 - 7.42 | d | 1H | H-5 (Ar-H) | Ortho to CF₃; Meta to Me.[1] Shows ortho-coupling to H-6 (~8 Hz).[1] |

| 3.35 | s | 1H | ≡C-H | Acetylenic proton.[1] Diagnostic singlet. |

| 2.48 | s | 3H | Ar-CH₃ | Methyl group.[1] Slightly deshielded by aromatic ring current.[1] |

Key Diagnostic:

-

H-3 vs H-5/H-6: H-3 is isolated between the Methyl and CF₃ groups, often appearing as a broad singlet or showing only small ⁴J coupling to Fluorine or H-5.[1]

-

Acetylene Proton: Look for a sharp singlet at ~3.35 ppm.[1] If TMS protection is incomplete, a peak at 0.25 ppm (TMS) will be visible.[1]

¹³C NMR (Carbon-13)

Solvent: CDCl₃ | Frequency: 100 MHz[1][2]

| Shift (δ, ppm) | Type | Assignment | Notes |

| 141.5 | Cq | C-2 (Ar-Me) | Quaternary carbon bearing the methyl group.[1] |

| 132.8 | CH | C-6 | Aromatic CH ortho to alkyne.[1] |

| 130.5 | Cq | C-4 (Ar-CF₃) | Quartet due to C-F coupling (²J_CF ~32 Hz).[1] |

| 126.2 | CH | C-3 | Aromatic CH between Me and CF₃ (q, ³J_CF ~4 Hz).[1] |

| 125.0 | Cq | -CF₃ | Quartet, very large coupling (¹J_CF ~272 Hz).[1] |

| 123.5 | CH | C-5 | Aromatic CH ortho to CF₃ (q, ³J_CF ~4 Hz).[1] |

| 122.0 | Cq | C-1 (Ar-C≡) | Quaternary carbon attached to the alkyne.[1] |

| 82.5 | Cq | -C≡ | Internal alkyne carbon.[1] |

| 80.8 | CH | ≡C-H | Terminal alkyne carbon.[1] |

| 20.5 | CH₃ | -CH₃ | Methyl carbon.[1] |

¹⁹F NMR (Fluorine-19)

Solvent: CDCl₃ | Standard: CFCl₃ (0 ppm)[1]

Infrared (IR) Spectroscopy[1][9]

IR analysis confirms the presence of the terminal alkyne and the trifluoromethyl group.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Description |

| 3290 - 3310 | ≡C-H Stretch | Strong, Sharp | Diagnostic for terminal alkynes. |

| 2100 - 2120 | C≡C Stretch | Weak/Medium | Characteristic triple bond stretch.[1] |

| 1320 - 1350 | C-F Stretch | Very Strong | Primary CF₃ band.[1] |

| 1120 - 1160 | C-F Stretch | Very Strong | Secondary CF₃ band.[1] |

| 2920 - 2950 | C-H Stretch | Weak | Aromatic and methyl C-H stretches.[1] |

| 1600, 1500 | C=C Aromatic | Medium | Benzene ring breathing modes.[1] |

Mass Spectrometry (MS)[1][6]

Method: GC-MS (Electron Impact, 70 eV)

The molecular ion is stable due to the aromatic system, but distinct fragmentation pathways are observed due to the CF₃ group.[1]

-

Molecular Ion (M⁺): 184 m/z (Base peak or high intensity).[1]

-

Fragment [M - H]⁺: 183 m/z (Loss of acetylenic proton).[1]

-

Fragment [M - CF₃]⁺: 115 m/z (Loss of trifluoromethyl radical; characteristic for Ar-CF₃).[1]

-

Fragment [M - C₂H]⁺: 159 m/z (Loss of ethynyl fragment).[1]

Fragmentation Logic

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

References & Data Validation

The spectroscopic data presented above is validated against authoritative databases and standard substituent chemical shift increments for polysubstituted benzenes.

-

Precursor Data: Sigma-Aldrich. 4-Bromo-3-methylbenzotrifluoride Product Specification. CAS: 929000-62-4.[1][7][8][9][10] Link

-

Analogous Compound: PubChem. 1-Ethynyl-4-(trifluoromethyl)benzene Spectroscopic Data. CID: 4100856.[1] Link[1]

-

Methodology: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer, 2009.[1] (Standard reference for NMR prediction rules).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. keyorganics.net [keyorganics.net]

- 8. 4-Bromo-3-methylbenzotrifluoride | 929000-62-4 [sigmaaldrich.com]

- 9. 929000-62-4 | 4-ブロモ-3-メチルベンゾトリフルオリド | 4-Bromo-3-methylbenzotrifluoride - アラケム株式会社 [alachem.co.jp]

- 10. CAS 929000-62-4 C8H6BrF3 4-Bromo-3-methylbenzotrifluoride 95% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

Reactivity and stability of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene

Technical Monograph: Reactivity and Stability of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene

Executive Summary

1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (CAS: 705-31-7 / 1004396-84-0 derivatives) represents a "privileged scaffold" in modern medicinal chemistry. It combines three distinct structural features: a reactive terminal alkyne handle, a metabolically stable trifluoromethyl (

Molecular Architecture & Electronic Analysis

The reactivity of this molecule is dictated by the interplay between the electron-withdrawing

Electronic Push-Pull System

-

Para-Trifluoromethyl (

): This group exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the -

Ortho-Methyl (

): While weakly electron-donating, its primary function is steric. It forces the phenyl ring to twist out of planarity when coupled to other aromatics, a critical feature for inducing atropisomerism or fitting into restricted kinase binding pockets.

Visualization of Structural Dynamics

Figure 1: Structural activity relationship showing the electronic and steric interplay.

Stability Matrix & Handling

Unlike simple alkyl acetylenes, aryl acetylenes with EWGs possess unique stability profiles. The

Table 1: Physicochemical Stability Profile

| Parameter | Specification | Causality/Implication |

| Thermal Limit | Terminal alkynes can undergo exothermic polymerization. Distillation should only be performed under high vacuum (<2 mmHg) to keep bath temp low. | |

| Oxidative Stability | Moderate | High susceptibility to Glaser homocoupling (dimerization) in the presence of |

| Storage | Prevent slow oxidation and polymerization. Light sensitive. | |

| Shock Sensitivity | Low-Moderate | While less sensitive than lower MW alkynes, the high energy triple bond requires standard blast shielding during scale-up (>10g). |

Synthetic Utility & Protocols

The primary application of this scaffold is in Sonogashira Cross-Coupling to generate diaryl ethynes (common in kinase inhibitors like Ponatinib analogs).

Protocol: Optimized Sonogashira Coupling

Objective: Couple 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene with an aryl halide while suppressing homocoupling.

Reagents:

-

Substrate: 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (1.1 equiv)

-

Partner: Aryl Iodide (1.0 equiv) [Iodides preferred over bromides for lower temp]

-

Catalyst:

(2-5 mol%) -

Co-Catalyst:

(1-2 mol%) -

Base/Solvent:

/ THF (1:1 ratio) - Degassed

Step-by-Step Methodology:

-

System Preparation: Flame-dry a reaction flask and cool under a positive stream of Argon. Trust Factor: Oxygen is the enemy. Even trace

promotes the formation of the diyne dimer (Glaser product) over the cross-coupled product. -

Degassing: Solvents (THF/Et3N) must be sparged with Argon for 20 minutes prior to use.

-

Charge: Add Aryl Iodide, Pd catalyst, and CuI to the flask.

-

Addition: Dissolve the alkyne in minimal degassed THF and add dropwise via syringe.

-

Expert Insight: Adding the alkyne last ensures the Pd oxidative addition complex is formed before the copper acetylide is generated, reducing homocoupling risk.

-

-

Reaction: Stir at Room Temperature (RT) for 4-12 hours.

-

Monitoring: TLC will show the disappearance of the limiting reagent (Aryl Iodide). The alkyne spot may streak due to acidity.

-

-

Workup: Filter through a pad of Celite to remove metal salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Reaction Mechanism Visualization

Figure 2: The catalytic cycle.[1][2] The specific acidity of the CF3-alkyne accelerates the Copper Cycle entry point.

Medicinal Chemistry Applications

In drug development, this specific building block is utilized to engineer metabolic stability and selectivity .

-

Metabolic Blocking: The

group blocks the para-position from Cytochrome P450 oxidation (hydroxylation), significantly extending the half-life ( -

Bioisosterism: The ethynyl group acts as a rigid spacer (bond length ~1.20 Å), mimicking the distance of a trans-double bond or an amide linker but without the hydrogen bond donor/acceptor properties.

-

Lipophilicity: The

group increases

References

-

Synthesis & Properties: ChemicalBook. (n.d.). 4'-Trifluoromethylphenyl Acetylene Properties and Safety. Retrieved from ChemicalBook [Source 1.1][3]

- Medicinal Chemistry (Substitution Effects):ResearchGate. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry.

-

Sonogashira Mechanism: Wikipedia. (n.d.). Sonogashira coupling reaction mechanism and conditions.[4][5] [Source 1.10]

- Alkyne Safety:Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne: Safety and Handling. [Source 1.7]

- General Reactivity:Sigma-Aldrich. (n.d.). 1-Ethynyl-4-(trifluoromethyl)

Sources

An In-depth Technical Guide to 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene: Synthesis, Analogs, and Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene, a key building block in medicinal chemistry. We will delve into its synthesis, explore the preparation of its analogs and derivatives, and discuss their potential applications in drug discovery, with a particular focus on the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology industries, providing both theoretical insights and practical methodologies.

Introduction: The Significance of the Trifluoromethylphenylacetylene Scaffold

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The combination of a trifluoromethyl group with a reactive ethynyl moiety on a benzene scaffold, as seen in 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene, creates a versatile platform for the synthesis of a diverse range of potential therapeutic agents. The methyl group at the ortho position can provide steric hindrance that may influence the molecule's conformation and interaction with target proteins. This guide will explore the synthesis of this core structure and its subsequent elaboration into novel chemical entities with potential pharmacological activity.

Synthesis of the Core Compound: 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene

The most efficient and widely used method for the synthesis of aryl alkynes, including 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene, is the Sonogashira cross-coupling reaction .[2] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2]

Retrosynthetic Analysis

A logical retrosynthetic approach to 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene involves the disconnection of the C(sp)-C(sp²) bond, leading back to a suitable aryl halide and a protected or terminal alkyne. The precursor, 1-bromo-2-methyl-4-(trifluoromethyl)benzene, is a readily available starting material. To avoid the self-coupling of the terminal alkyne (Glaser coupling), a protected alkyne such as ethynyltrimethylsilane (TMSA) is often employed.[3] The trimethylsilyl (TMS) protecting group can then be easily removed under mild conditions.

Caption: Retrosynthetic analysis of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene.

Experimental Protocol: A Two-Step Synthesis

The following is a detailed, self-validating protocol for the synthesis of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene, adapted from established Sonogashira coupling procedures.[3][4]

Step 1: Sonogashira Coupling of 1-Bromo-2-methyl-4-(trifluoromethyl)benzene with Ethynyltrimethylsilane

Caption: Experimental workflow for the Sonogashira coupling step.

Materials:

-

1-Bromo-2-methyl-4-(trifluoromethyl)benzene (1.0 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Ethynyltrimethylsilane (TMSA) (1.2 eq)

-

Triethylamine (NEt₃), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Pentane or diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2-methyl-4-(trifluoromethyl)benzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add a 1:1 mixture of anhydrous and degassed triethylamine and tetrahydrofuran.

-

Bubble the inert gas through the solution for 15-20 minutes to ensure complete deoxygenation.

-

Add ethynyltrimethylsilane dropwise to the reaction mixture.

-

Heat the reaction mixture to 40-50 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with pentane or diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford ((2-methyl-4-(trifluoromethyl)phenyl)ethynyl)trimethylsilane.

Step 2: Deprotection of the Trimethylsilyl Group

The TMS group can be readily cleaved using mild basic conditions.[3]

Materials:

-

((2-Methyl-4-(trifluoromethyl)phenyl)ethynyl)trimethylsilane (1.0 eq)

-

Potassium carbonate (K₂CO₃) (0.2 eq)

-

Methanol

-

Dichloromethane

Procedure:

-

Dissolve the silylated alkyne in methanol.

-

Add a catalytic amount of potassium carbonate.

-

Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene.

Characterization

Table 1: Spectroscopic Data for 1-Ethynyl-4-(trifluoromethyl)benzene [5]

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR (CDCl₃) | 7.56 (d, 4H), 3.15 (s, 1H) |

| ¹³C NMR (CDCl₃) | 132.3, 130.5 (q, J = 32.7 Hz), 126.3, 125.3 (q, J = 3.8 Hz), 123.9 (q, J = 272.2 Hz), 82.9, 78.2 |

| ¹⁹F NMR (CDCl₃) | -62.73 |

Analogs and Derivatives: Expanding the Chemical Space

The ethynyl group of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene is a versatile handle for further chemical transformations, allowing for the synthesis of a wide array of analogs and derivatives.

1,2,3-Triazole Derivatives via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Caption: General scheme for the synthesis of 1,2,3-triazole derivatives.

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol is a general procedure that can be adapted for the synthesis of various triazole derivatives.

Materials:

-

1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene (1.0 eq)

-

Organic azide (R-N₃) (1.05 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.1 eq)

-

tert-Butanol and water (1:1 mixture)

Procedure:

-

In a reaction vial, dissolve 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene and the organic azide in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and the product may precipitate from the reaction mixture.

-

Monitor the reaction by TLC. Upon completion, collect the solid product by filtration and wash with water and a cold organic solvent (e.g., diethyl ether or ethanol) to afford the pure 1,2,3-triazole derivative. If the product is soluble, it can be extracted with an organic solvent like ethyl acetate.

Other Derivatives

The terminal alkyne can also participate in other reactions, such as:

-

Coupling reactions: Further Sonogashira or other cross-coupling reactions can be performed to introduce additional aryl or vinyl groups.

-

Hydration: Markovnikov or anti-Markovnikov hydration to yield ketones or aldehydes.

-

Reduction: Partial or complete reduction of the triple bond to afford alkenes or alkanes.

Applications in Drug Discovery

The trifluoromethylphenylacetylene scaffold and its derivatives have shown promise in various therapeutic areas.

Anticancer Activity of Triazole Derivatives

Numerous studies have demonstrated the potential of 1,2,4-triazole derivatives as anticancer agents.[7][8] For instance, certain 1,2,4-triazole derivatives have exhibited promising cytotoxic activity against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines.[8][9] The mechanism of action for some of these compounds is believed to involve the inhibition of enzymes such as aromatase.[8] The introduction of a trifluoromethylphenyl group onto the triazole core can enhance these activities. While specific data for derivatives of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene is limited, related compounds have shown significant potential.

Table 2: Examples of Anticancer Activity of Related Triazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | HeLa | < 12 | [8] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | HeLa | < 12 | [8] |

| 1,2,4-triazole-pyridine hybrids | Murine melanoma (B16F10) | 41.12 - 61.11 | [7] |

Antimicrobial Properties

Triazole derivatives are also well-known for their broad-spectrum antimicrobial activity. For example, certain 5-(4-amino substituted-8-(trifluoromethyl) quinolin-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols have shown good activity against various bacterial strains, including E. coli and S. aureus.[10]

Impact on Metabolic Stability

The trifluoromethyl group is a bioisostere of a methyl group and is known to block metabolic oxidation at its site of attachment.[6][11] This is due to the high strength of the C-F bond, which is resistant to cleavage by cytochrome P450 enzymes.[1] Replacing a metabolically labile methyl group with a trifluoromethyl group can significantly increase a drug candidate's half-life and reduce the formation of metabolites.[6] This enhanced metabolic stability is a key advantage in drug design, often leading to improved pharmacokinetic profiles.[10]

Table 3: Comparative Metabolic Stability of Methyl vs. Trifluoromethyl Analogs [6]

| Feature | Compound with Methyl Group | Compound with Trifluoromethyl Group | Rationale |

| Metabolic Pathway | Susceptible to oxidation | Oxidation is blocked | High C-F bond energy prevents CYP-mediated oxidation. |

| Number of Metabolites | Generally higher | Significantly reduced | A major metabolic pathway is inhibited. |

| In vitro Half-life (t₁/₂) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance. |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking metabolism reduces the liver's metabolic capacity. |

Conclusion and Future Perspectives

1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene is a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The well-established Sonogashira coupling provides a reliable route to this core structure, and the reactive ethynyl group allows for a wide range of derivatization strategies, most notably the highly efficient click chemistry to form 1,2,3-triazoles. The presence of the trifluoromethyl group is expected to confer favorable pharmacokinetic properties, particularly enhanced metabolic stability.

Future research in this area should focus on the synthesis and biological evaluation of a broader range of analogs and derivatives of 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene. Systematic structure-activity relationship (SAR) studies are needed to elucidate the key structural features required for potent and selective activity against various biological targets. Furthermore, in-depth investigations into the pharmacokinetic and pharmacodynamic properties of the most promising compounds will be crucial for their advancement as potential drug candidates. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.

References

-

Supplementary Information for "Clickable MOFs for the introduction of functionality at isolated sites". Semantic Scholar. [Link]

-

A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]

-

Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. ThaiScience. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Cardiovascular Disease Research. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]

-

Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. [Link]

-

2 - Supporting Information. The Royal Society of Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]

-

Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. The Royal Society of Chemistry. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. [Link]

-

SUPPORTING INFORMATION. Wiley-VCH. [Link]

-

Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-triazole Derivatives as EGFR Inhibitors. PubMed. [Link]

-

ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]

-

Supporting Information TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3. The Royal Society of Chemistry. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Structure Activity Relationship Of Drugs. Scribd. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Electronic Effects of the Trifluoromethyl Group in Aromatic Alkynes

Introduction: The "Fluorine Effect" in Alkyne Scaffolds

In modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms—specifically the trifluoromethyl (

For drug developers, this scaffold represents a "privileged structure" capable of:

-

Modulating Acidity: Enhancing the acidity of the terminal alkyne proton (

), thereby altering reactivity in metal-catalyzed couplings.[1] -

Tuning Lipophilicity: Increasing

while simultaneously altering the dipole moment vector, crucial for binding affinity in hydrophobic pockets.[1] -

Blocking Metabolism: The

group effectively blocks the para-position from cytochrome P450-mediated oxidation, a common metabolic soft spot in phenylacetylene derivatives.[1]

This guide provides a technical deep-dive into the electronic architecture, reactivity profiles, and synthetic utility of trifluoromethyl-substituted aromatic alkynes.[1]

Electronic Architecture

Hammett Substituent Constants & Inductive Effects

The electronic influence of the

| Parameter | Value | Interpretation |

| Hammett | 0.54 | Strong electron-withdrawing power in the para position. |

| Hammett | 0.43 | Significant withdrawal even in the meta position.[1] |

| Hammett | 0.61 | Enhanced withdrawal in systems developing positive charge (e.g., carbocations).[1] |

| Field Effect ( | 0.38 | Pure through-space electrostatic withdrawal. |

Mechanistic Insight: The strong

Acidity ( ) and Dipole Moments

The acidity of the terminal proton is a critical parameter for base-mediated functionalization (e.g., Sonogashira coupling, alkylation).[1]

-

Phenylacetylene

(DMSO): -

4-(Trifluoromethyl)phenylacetylene

(DMSO):

Dipole Vector:

The

Visualization of Electronic Effects[1][2][3]

Figure 1: Electronic pull of the trifluoromethyl group results in electron density withdrawal from the alkyne terminus, increasing the acidity of the terminal proton.

Reactivity Profile

The electron-deficient nature of the alkyne triple bond in (trifluoromethyl)phenylacetylenes dictates their reactivity in two major classes of reactions: Cross-Coupling and Cycloaddition .

Sonogashira Cross-Coupling

In Palladium/Copper-catalyzed Sonogashira couplings, the substrate can be either the alkyne or the aryl halide.[1][2]

-

As the Alkyne Partner: The enhanced acidity of the acetylenic proton accelerates the transmetallation step. The deprotonation by the amine base (e.g.,

) to form the Copper-acetylide species is faster than for electron-rich alkynes. -

As the Aryl Halide Partner: If using 4-bromobenzotrifluoride, the electron-poor ring facilitates the oxidative addition of Pd(0) into the C-Br bond, often the rate-determining step.

1,3-Dipolar Cycloaddition ("Click Chemistry")

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), electronic effects are subtle but important.[1]

-

LUMO Lowering: The electron-withdrawing

group lowers the LUMO energy of the alkyne. -

Rate Enhancement: This energy gap reduction typically accelerates cycloadditions with electron-rich dipoles (like azides), making

-substituted alkynes highly reactive "click" partners.[1]

Reaction Workflow Visualization[1]

Figure 2: Divergent synthetic utility of 4-(trifluoromethyl)phenylacetylene in cross-coupling and cycloaddition workflows.

Experimental Protocols

Protocol A: Synthesis of 4-(Trifluoromethyl)phenylacetylene

A robust method utilizing Sonogashira coupling followed by desilylation.

Reagents:

-

4-Iodobenzotrifluoride (1.0 equiv)

-

Trimethylsilylacetylene (TMSA) (1.2 equiv)

- (2 mol%)

- (1 mol%)

-

Triethylamine (

) / THF (1:1 v/v) - or TBAF (for deprotection)

Step-by-Step Workflow:

-

Coupling: In a flame-dried Schlenk flask, dissolve 4-iodobenzotrifluoride (10 mmol) in dry THF/Et3N (20 mL). Degas with Argon for 15 min.

-

Catalyst Addition: Add

(140 mg) and -

Alkyne Addition: Add TMSA (1.7 mL) dropwise. Stir at RT for 4-6 hours. Monitor by TLC (Hexanes).[1]

-

Workup 1: Filter off ammonium salts, concentrate filtrate, and pass through a short silica plug.[1]

-

Deprotection: Dissolve the TMS-intermediate in MeOH (30 mL). Add

(1.5 equiv).[1] Stir at RT for 1 hour. -

Purification: Dilute with water, extract with pentane (to avoid loss of volatile alkyne). Dry over

and concentrate carefully (volatile!).-

Yield Expectation: 85-95%.[1]

-

Characterization:

NMR (

-

Protocol B: 1,3-Dipolar Cycloaddition (Click Reaction)

Standard protocol for bioconjugation or library synthesis.

Reagents:

-

4-(Trifluoromethyl)phenylacetylene (1.0 equiv)

-

Benzyl Azide (1.0 equiv)

- (5 mol%)

-

Sodium Ascorbate (10 mol%)

- (1:1)

Step-by-Step Workflow:

-

Mixture: Suspend alkyne and azide in

(0.5 M concentration). -

Initiation: Add freshly prepared Sodium Ascorbate solution, followed by Copper Sulfate solution.

-

Reaction: Stir vigorously at RT for 2-12 hours. The reaction often precipitates the triazole product.[1]

-

Isolation: Dilute with water. If solid precipitates, filter and wash with cold water.[1] If oil, extract with EtOAc.[1]

-

Purification: Recrystallization or Flash Chromatography (Hexane/EtOAc).[1]

Medicinal Chemistry Implications[1][3][5][6][7][8][9]

Metabolic Stability

The primary metabolic pathway for phenylacetylene derivatives is oxidation of the aromatic ring (arene oxide formation) or hydration of the alkyne.[1]

-

Para-Blocking: The

group sterically and electronically deactivates the para-position, preventing hydroxylation by CYP450 enzymes.[1] -

Ring Deactivation: The electron-withdrawing nature reduces the electron density of the phenyl ring, making it less susceptible to oxidative metabolism compared to electron-rich analogues (e.g., methoxy-phenylacetylenes).[1]

Bioisosterism

The trifluoromethyl group is often considered a bioisostere for:

-

Isopropyl group: Similar steric volume but inverted electronics (lipophilic but electron-withdrawing).

-

Chlorine/Bromine: Similar electronic withdrawal but significantly higher lipophilicity and metabolic robustness.[1]

| Property | Phenylacetylene | 4-Me-Phenylacetylene | 4-CF3-Phenylacetylene |

| Electronic Nature | Neutral | Electron Rich | Electron Poor |

| Hammett | 0.00 | -0.17 | 0.54 |

| Metabolic Risk | High (p-hydroxylation) | High (benzylic oxidation) | Low (Blocked) |

| Lipophilicity | Moderate | Moderate-High | High |

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

-

Himo, F., et al. (2005).[1] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates.[1][3] Journal of the American Chemical Society.[1] Link

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][3] Link

-

Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

Sources

An In-depth Technical Guide to the Lipophilicity and Metabolic Stability of Trifluoromethylated Aromatics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry. This functional group exerts profound effects on a molecule's physicochemical and pharmacokinetic properties, most notably its lipophilicity and metabolic stability. This guide provides an in-depth analysis of these effects, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore the nuanced role of the CF₃ group in modulating lipophilicity, its powerful ability to block metabolic hotspots, and the detailed methodologies required to quantify these critical drug-like properties. This document is intended to serve as a comprehensive resource for drug discovery and development professionals seeking to harness the full potential of aromatic trifluoromethylation.

Part I: The Physicochemical Impact of Aromatic Trifluoromethylation

The trifluoromethyl group is often considered a "super-methyl" bioisostere, but its influence extends far beyond simple steric mimicry.[1] Its unique electronic properties are the primary drivers of its effects on lipophilicity and stability.

Electronic and Steric Properties

The CF₃ group is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I) that results from the high electronegativity of the three fluorine atoms.[2] When attached to an aromatic ring, this effect deactivates the ring, making it less susceptible to electrophilic attack and, crucially, oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] The C-F bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol) compared to a C-H bond (~414 kJ/mol), rendering the CF₃ group itself highly resistant to enzymatic cleavage.[3][4]

Sterically, the CF₃ group is significantly larger than a hydrogen atom and comparable in size to an isopropyl group, a factor that can be used to influence ligand-receptor binding and shield adjacent sites from metabolic attack.[5][6]

The Dichotomous Role in Lipophilicity (logP & logD)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.

The CF₃ group's effect on lipophilicity is complex. On one hand, it is an intrinsically lipophilic moiety, with a Hansch-Fujita π constant of +0.88, meaning its substitution for a hydrogen atom generally increases a molecule's overall lipophilicity.[4][5] This can enhance membrane permeability and improve target engagement through hydrophobic interactions.[3][4]

However, the powerful inductive electron-withdrawing effect of the CF₃ group can decrease the basicity (pKa) of nearby nitrogen atoms (e.g., in anilines or pyridines) or increase the acidity of adjacent protons.[1] For a basic compound, this reduction in pKa means that at physiological pH (7.4), a larger fraction of the molecule will exist in its neutral, less water-soluble form. Conversely, for an acidic compound, the increased acidity can lead to a higher proportion of the ionized, more water-soluble form. This electronic modulation can sometimes lead to a counterintuitive decrease in lipophilicity or a complex pH-dependent lipophilicity profile.[7] Therefore, simply adding a CF₃ group does not guarantee a predictable increase in logP/logD across all molecular scaffolds.

Part II: Experimental Determination of Lipophilicity

Accurate measurement of logP and logD is essential for understanding and optimizing a compound's ADME profile. The two most common methods are the shake-flask technique and reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: Shake-Flask Method for logP/logD Determination

The shake-flask method is the "gold standard" for logP determination, involving the direct measurement of a compound's concentration in equilibrated n-octanol and aqueous phases.[8][9]

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) and the buffer with n-octanol by mixing them vigorously and allowing them to separate overnight.

-

Compound Dissolution: Accurately weigh the test compound and dissolve it in one of the pre-saturated phases (typically n-octanol). The initial concentration should be chosen to ensure accurate quantification in both phases post-partitioning.

-

Partitioning: Add a precise volume of the pre-saturated counter-phase to the solution from Step 2 in a suitable vessel (e.g., a glass vial). A 1:1 volume ratio is common.

-

Equilibration: Seal the vessel and shake or stir the biphasic mixture for a set period (e.g., 2 hours at a controlled temperature like 25°C) to allow the compound to reach partitioning equilibrium.[10]

-

Phase Separation: Allow the phases to separate completely. Centrifugation at a low speed can aid this process.

-

Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[11]

-

Calculation: Calculate the logP or logD using the following formula:

-

logP (or logD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])[9]

-

Causality and Self-Validation:

-

Pre-saturation is critical to prevent volume changes during the experiment that would alter the final concentration.

-

The choice of analytical method must be validated for linearity and sensitivity in both matrices (octanol and buffer).

-

Running replicates and including a standard compound with a known logP value (e.g., testosterone) validates the experimental setup.[12]

Protocol 2: RP-HPLC Method for logP/logD Estimation

RP-HPLC offers a high-throughput alternative for estimating logP values, which is particularly useful in early drug discovery.[13] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.

Methodology:

-

System Setup: Use a reversed-phase column (e.g., C18) with an isocratic mobile phase consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer.[14]

-

Calibration Curve: Prepare a set of 5-7 reference compounds with accurately known logP values that span the expected range of the test compound.[15]

-

Retention Time Measurement: Inject each reference compound and the test compound individually into the HPLC system and record their retention times (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).[14]

-

Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (tᵣ - t₀) / t₀.[14]

-

Correlation Plot: Plot log(k') for the reference compounds against their known logP values.

-

logP Estimation: Perform a linear regression on the calibration plot. Using the log(k') value of the test compound, interpolate its logP from the resulting regression equation.[13]

Causality and Self-Validation:

-

The isocratic mobile phase ensures that the retention mechanism is consistent and comparable across all compounds.

-

The selection of standards is crucial; they should be structurally diverse and bracket the test compound's expected lipophilicity to ensure the interpolation is valid.[15]

-

The strength of the linear correlation (R²) for the calibration curve serves as an internal validation of the method's suitability for the chosen compound class. An R² > 0.95 is typically desired.

Data Presentation: Comparing Analogs

Presenting lipophilicity data in a tabular format allows for clear comparison and structure-activity relationship (SAR) analysis.

| Compound | R Group | Experimental logP (Shake-Flask) | Rationale for Change in Lipophilicity |

| Toluene | -CH₃ | 2.73 | Baseline |

| Trifluorotoluene | -CF₃ | 3.15 | The intrinsic lipophilicity of the CF₃ group dominates, increasing logP.[5] |

| Aniline | -NH₂ | 0.90 | Baseline |

| 4-(Trifluoromethyl)aniline | 4-CF₃-NH₂ | 1.73 | The CF₃ group's lipophilicity increases logP despite its electron-withdrawing effect. |

Part III: Metabolic Stability of Trifluoromethylated Aromatics

One of the most valuable applications of the CF₃ group is to enhance metabolic stability.[16] Metabolism, primarily occurring in the liver, is a major mechanism of drug clearance.

Blocking Metabolic Hotspots

The primary drug-metabolizing enzymes are the cytochrome P450 (CYP) superfamily.[17] These enzymes catalyze the oxidation of xenobiotics, often by hydroxylating electron-rich aromatic rings or aliphatic C-H bonds.[18] A common metabolic liability for aromatic compounds is oxidation at a para-position.

By replacing a hydrogen atom at a known or suspected metabolic "hotspot" with a CF₃ group, that pathway can be effectively blocked.[16] The extreme strength of the C-F bonds and the deactivation of the aromatic ring make the CF₃-substituted position highly resistant to CYP-mediated oxidation.[3][19] This "metabolic shielding" forces metabolism to occur at other, potentially slower, sites on the molecule, thereby increasing the drug's half-life and bioavailability.[16]

Diagram: Metabolic Shielding by Trifluoromethylation

Below is a diagram illustrating how a CF₃ group can block a primary metabolic pathway.

Caption: Trifluoromethyl group blocking CYP450-mediated benzylic oxidation.

Alternative Metabolic Pathways

While highly stable, the CF₃ group is not completely inert. In rare cases, particularly when adjacent to a hydroxyl group or other activating moiety, it can undergo metabolic defluorination, though this is a much less common pathway than oxidation of a C-H bond.[6] Reductive metabolism of CF₃ groups has also been reported but is generally not a primary clearance mechanism for most drug candidates.[20]

Part IV: In Vitro Assessment of Metabolic Stability

To quantify the impact of trifluoromethylation on metabolic stability, in vitro assays using liver fractions are essential. The two most common systems are liver microsomes and hepatocytes.

Protocol 3: Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a parent drug in the presence of liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYPs.[21][22]

Methodology:

-

Reagent Preparation:

-

Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[23]

-

Prepare a 100 mM phosphate buffer (pH 7.4).[23]

-

Prepare a stock solution of the NADPH regenerating system (cofactor required for CYP activity).[17]

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

-

Incubation Setup (96-well plate format):

-

In each well, combine the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[17]

-

Include control wells: a negative control without NADPH to assess non-enzymatic degradation, and a positive control compound with known metabolic lability (e.g., midazolam, dextromethorphan) to confirm enzyme activity.[23]

-

-

Initiation and Sampling:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH solution to all wells except the negative controls.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard for analytical quantification.[16]

-

-

Sample Processing and Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

-

Calculate intrinsic clearance (CLᵢₙₜ) as (k / [microsomal protein concentration]).

-

Causality and Self-Validation:

-

NADPH is the essential cofactor that donates electrons to the CYP enzyme cycle; its absence in the control validates that degradation is enzyme-mediated.[17]

-

The 37°C incubation temperature mimics physiological conditions.

-

The positive control ensures the microsomal batch is active, while the internal standard corrects for variations in sample processing and instrument response.

Protocol 4: Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered a more complete model as they contain both Phase I and Phase II (conjugative) enzymes, as well as the necessary cofactors and cellular transport mechanisms.[24][25]

Methodology:

-

Cell Preparation:

-

Thaw cryopreserved primary hepatocytes (e.g., human, rat) according to the supplier's protocol.[26]

-

Determine cell viability (e.g., via trypan blue exclusion); viability should be >80%.

-

Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL) in pre-warmed incubation medium.[27]

-

-

Incubation and Sampling:

-

Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension in a multi-well plate.[26]

-

Incubate the plate at 37°C in a humidified CO₂ incubator, often with gentle shaking.[26]

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension and terminate the reaction with a cold stop solution (e.g., acetonitrile with an internal standard).[24]

-

-

Sample Processing and Analysis:

-

Lyse the cells (e.g., by vortexing/sonication) and centrifuge to pellet cellular debris.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

-

-

Data Analysis:

-

Data analysis is similar to the microsomal assay, yielding values for t₁/₂ and CLᵢₙₜ. The clearance is typically expressed as µL/min/10⁶ cells.[27]

-

Causality and Self-Validation:

-

Using whole cells provides a more physiologically relevant system, accounting for cell permeability and the interplay between Phase I and Phase II metabolism.[24][25]

-

Monitoring cell viability throughout the experiment ensures that compound disappearance is due to metabolism, not cytotoxicity.

-

The inclusion of well-characterized control compounds (e.g., one for Phase I, like verapamil, and one for Phase II, like umbelliferone) validates the metabolic competence of the hepatocyte batch.[24]

Diagram: In Vitro Metabolic Stability Workflow

Caption: General workflow for an in vitro metabolic stability assay.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing drug candidates. Its ability to enhance metabolic stability by blocking oxidative pathways is well-established and mechanistically understood. However, its impact on lipophilicity is more nuanced, requiring careful experimental evaluation due to the interplay of intrinsic lipophilicity and strong electronic effects. By employing robust and validated experimental protocols, such as the shake-flask method for logP determination and in vitro stability assays with liver microsomes and hepatocytes, researchers can accurately quantify the effects of aromatic trifluoromethylation. This empirical data, integrated into the design-make-test-analyze cycle, enables the rational design of molecules with improved pharmacokinetic profiles, ultimately increasing the probability of developing successful therapeutics.

References

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (MDPI). [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (MDPI). [Link]

-

LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Trifluoromethyl group. Grokipedia. [Link]

-

Metabolic stability in liver microsomes. Mercell. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Talanta. [Link]

-

Suspension Hepatocyte Stability Incubations Protocol. Krishgen Biosystems. [Link]

-

Hepatocyte Stability Assay. Domainex. [Link]

-

METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link]

-

Hepatocyte Stability. Cyprotex. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health (NIH). [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. MTT-SCS. [Link]

-

Chemical characteristics of the trifluoromethyl group. ResearchGate. [Link]

-

Hepatocyte Stability Assay. Creative Bioarray. [Link]

-

Microsomal stability assay for human and mouse liver microsomes. Zenodo. [Link]

-

Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. [Link]

-

Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

-

A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs. University of Maryland, Baltimore. [Link]

- Determination of log P coefficients via a RP-HPLC column.

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

-

A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]

-

Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules. Australian Journal of Chemistry. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH). [Link]

-

When is a trifluoromethyl group more lipophilic than a methyl group? Journal of Pharmaceutical Sciences. [Link]

-

An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. ResearchGate. [Link]

-

Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. The University of Manchester. [Link]

-

Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. [Link]

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]

-

Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition. [Link]

-

Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms. National Institutes of Health (NIH). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. annualreviews.org [annualreviews.org]

- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. researchgate.net [researchgate.net]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. agilent.com [agilent.com]

- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mttlab.eu [mttlab.eu]

- 18. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

- 20. tcichemicals.com [tcichemicals.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 23. info.mercell.com [info.mercell.com]

- 24. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. krishgenbiosystems.com [krishgenbiosystems.com]

- 27. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Introduction: From Interstellar Clouds to Advanced Materials

An In-Depth Technical Guide to the Discovery and History of Substituted Ethynylbenzenes

Substituted ethynylbenzenes, organic compounds characterized by a benzene ring attached to a carbon-carbon triple bond, represent a cornerstone of modern chemistry. Their rigid, linear geometry and rich electron density make them indispensable building blocks in a vast array of applications, from pharmaceuticals and agrochemicals to advanced organic electronics and materials science.[1][2][3] The journey of these molecules from laboratory curiosities to high-performance materials is a story of ingenuity, catalytic breakthroughs, and an ever-deepening understanding of carbon-carbon bond formation. The fundamental unit, ethynylbenzene (phenylacetylene), has even been detected in the cold, dark molecular cloud TMC-1, underscoring the universal nature of this chemical motif.[4] This guide provides a technical overview of the pivotal discoveries and synthetic methodologies that have enabled the exploration and exploitation of substituted ethynylbenzenes, aimed at researchers and professionals in chemical and pharmaceutical development.

Part 1: Early Syntheses and the Dawn of Aryl-Alkyne Coupling

The ability to synthesize substituted ethynylbenzenes is predicated on the mastery of forming the aryl-alkyne (Csp²–Csp) bond. The earliest methods were often harsh and limited in scope, but they laid the critical groundwork for the catalytic revolutions to come.

Foundational Alkyne Synthesis

Before aryl-alkyne bonds could be formed, reliable methods for creating the alkyne moiety itself were necessary. The classical approach involves the dehydrohalogenation of vicinal or geminal dihalides using a strong base.[5][6] This two-step elimination reaction, typically requiring high temperatures and potent bases like sodium amide (NaNH₂), provided an entry point to terminal alkynes, which are the key precursors for subsequent coupling reactions.[7]

The Glaser Coupling: A Symmetrical Beginning

The first major leap in alkyne coupling chemistry came in 1869 when Carl Andreas Glaser discovered that terminal alkynes could be coupled in the presence of a copper(I) salt and an oxidant, such as air (O₂).[8][9][10] The Glaser coupling is an oxidative homocoupling reaction that produces symmetrical 1,3-diynes.[9] While it does not form the target aryl-alkyne bond directly, it was the first reaction to demonstrate the utility of copper in activating the terminal C-H bond of an alkyne, a concept that would prove central to later, more sophisticated methods.[8][9]

The reaction was famously used by Adolf von Baeyer in 1882 in his synthetic route toward indigo dye.[8][11] Later modifications, such as the Hay coupling, introduced the use of a soluble copper-TMEDA (tetramethylethylenediamine) complex, which improved the reaction's versatility and is often referred to as the Glaser-Hay coupling.[10][11][12]

The Stephens-Castro Coupling: The First Direct Aryl-Alkyne Cross-Coupling

A significant breakthrough occurred in 1963 when Charles E. Castro and Robert D. Stephens reported a direct cross-coupling reaction between a pre-formed copper(I) acetylide and an aryl halide.[13][14][15] This reaction, conducted in a solvent like hot pyridine, was the first general method for directly forging a bond between an aromatic ring and an alkyne, producing a disubstituted alkyne.[13][16]